molecular formula C18H21FN4O3S B2750613 (4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034339-18-7

(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Katalognummer: B2750613
CAS-Nummer: 2034339-18-7
Molekulargewicht: 392.45
InChI-Schlüssel: LDFPIONPQJEJHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone" is a structurally complex molecule featuring a piperazine core modified with a 2-fluorophenylsulfonyl group and a methanone bridge linked to a tetrahydropyrazolo[1,5-a]pyridine moiety. The 2-fluorophenylsulfonyl group may enhance metabolic stability and bioavailability, while the tetrahydropyrazolo ring could improve solubility compared to fully aromatic heterocycles.

Eigenschaften

IUPAC Name

[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c19-15-6-1-2-7-17(15)27(25,26)22-11-9-21(10-12-22)18(24)16-13-14-5-3-4-8-23(14)20-16/h1-2,6-7,13H,3-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFPIONPQJEJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H21FN4O3SC_{18}H_{21}FN_{4}O_{3}S with a molecular weight of 392.4 g/mol. The structure features a piperazine ring linked to a tetrahydropyrazolo[1,5-a]pyridine moiety and a sulfonyl group attached to a fluorophenyl substituent. This unique structure may contribute to its biological properties.

PropertyValue
Molecular FormulaC18H21FN4O3S
Molecular Weight392.4 g/mol
CAS Number2034339-18-7

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Many pyrazole-based compounds are being studied for their ability to inhibit cancer cell growth through various mechanisms, including targeting specific kinases.
  • Neuropharmacological Effects : Some derivatives are being investigated for their potential as anxiolytics or antidepressants.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit certain enzymes, which can lead to altered metabolic pathways in target cells.
  • Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, potentially influencing neurological functions.
  • Cell Cycle Interference : The tetrahydropyrazolo structure may interfere with cell cycle progression in cancer cells.

Anticancer Activity

A study evaluated the anticancer effects of various pyrazole derivatives against breast cancer cell lines. The results demonstrated that specific structural modifications significantly enhanced cytotoxicity. For instance, compounds with fluorinated phenyl groups exhibited improved inhibition of cell proliferation compared to their non-fluorinated counterparts .

Antimicrobial Properties

In another investigation, derivatives similar to the target compound were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that the presence of the sulfonyl group increased antibacterial activity, suggesting that structural features play a crucial role in bioactivity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Fluorination : The introduction of fluorine in the phenyl ring enhances lipophilicity and bioavailability.
  • Piperazine Modifications : Variations in the piperazine substituents can significantly affect receptor binding affinity and selectivity.
  • Tetrahydropyrazolo Variants : Alterations in the tetrahydropyrazolo structure influence the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds often demonstrate antimicrobial properties. For instance, related compounds have been evaluated for their efficacy against various bacterial strains using methods such as disc diffusion and minimum inhibitory concentration (MIC) assays .
  • Antitumor Potential : Some derivatives have shown promise in inhibiting cancer cell lines. The mechanism often involves interference with specific cellular pathways crucial for tumor growth and proliferation .
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive agents, there is potential for this compound to exhibit effects on neurotransmitter systems, making it a candidate for further studies in neuropharmacology .

Case Studies and Research Findings

  • Antimicrobial Studies : A series of piperazine derivatives were synthesized and tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of activity, indicating that structural modifications significantly impact efficacy .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to specific biological targets. These studies suggest that hydrophobic interactions play a crucial role in its potential as an inhibitor for certain enzymes involved in disease processes .
  • Therapeutic Applications : Research has highlighted the potential use of this compound and its derivatives in treating infections and possibly cancer due to their ability to inhibit key biological pathways .

Data Table: Summary of Biological Activities

Activity TypeMethod UsedFindings
AntimicrobialDisc diffusion & MIC assaysSignificant activity against various pathogens
AntitumorCell viability assaysInhibition observed in multiple cancer cell lines
NeuropharmacologicalBinding affinity predictionsPotential interaction with neurotransmitter systems

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of arylpiperazine derivatives with methanone-linked heterocyclic systems. Below is a comparative analysis with two structurally related analogs from recent synthetic studies (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Structural Features Pharmacological Targets (Inferred) Key Findings (Synthesis/Activity)
(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone - Piperazine with 2-fluorophenylsulfonyl substituent
- Tetrahydropyrazolo-pyridine methanone
Serotonin/dopamine receptors, kinases Limited direct data; inferred stability and solubility from substituents
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21) - Piperazine with 4-trifluoromethylphenyl group
- Thiophene methanone linker
Dopamine receptors (D2/D3 selectivity) Enhanced lipophilicity due to CF3 group; moderate D3 receptor affinity
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) - Piperazine with 4-trifluoromethylphenyl group
- Pyrazole-butyl linker
Serotonin transporters (SERT) Improved metabolic stability but reduced solubility vs. aromatic analogs

Key Comparative Insights

Substituent Effects on Pharmacokinetics :

  • The 2-fluorophenylsulfonyl group in the target compound likely enhances metabolic stability compared to the 4-trifluoromethylphenyl group in Compounds 21 and 5, as sulfonyl groups are less prone to oxidative metabolism .
  • The tetrahydropyrazolo-pyridine moiety may confer better aqueous solubility than the fully aromatic thiophene (Compound 21) or pyrazole-butyl (Compound 5) systems, which are more lipophilic.

Receptor Binding Profiles :

  • The trifluoromethyl group in Compounds 21 and 5 is associated with increased affinity for dopamine D3 and serotonin transporters, respectively, due to its electron-withdrawing properties .
  • The 2-fluorophenylsulfonyl group in the target compound could favor serotonin receptor subtypes (e.g., 5-HT1A/2A), analogous to other fluorinated arylpiperazines.

Synthetic Challenges :

  • The tetrahydropyrazolo-pyridine scaffold in the target compound requires multi-step hydrogenation and cyclization, posing higher synthetic complexity than the thiophene or pyrazole systems in Compounds 21 and 5 .

Notes and Limitations

  • Data Gaps : Direct pharmacological data (e.g., IC50, bioavailability) for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs and substituent trends.
  • Therapeutic Potential: The compound’s dual piperazine-pyrazolo-pyridine architecture warrants further investigation for CNS applications, particularly in disorders involving serotonin/dopamine dysregulation.
  • Synthetic Optimization : Modifications to the sulfonyl group or pyridine saturation could balance solubility and target engagement.

Q & A

Q. How can researchers optimize the synthesis and purification of this compound?

  • Methodological Answer: Synthesis typically involves coupling sulfonyl-piperazine derivatives with tetrahydropyrazolo-pyridine scaffolds under nitrogen atmosphere. Key steps include:
  • Using ethanol as a solvent with triethylamine as a base to facilitate nucleophilic substitution (e.g., sulfonylation) .
  • Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
  • Reaction progress monitoring via TLC or HPLC, referencing retention times from analogous piperazine-sulfonyl compounds .
    Data Table Example:
Reaction StepSolventCatalystYield (%)Purity (HPLC)
SulfonylationEthanolEt₃N7298.5

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer: Use a multi-modal approach:
  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry of the tetrahydropyrazolo-pyridine core .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., m/z calculated for C₂₁H₂₂FN₅O₃S: 443.1434) .
  • HPLC-PDA with C18 columns (2.0 µL injection volume, acetonitrile/water gradient) to assess purity .

Q. How can researchers investigate the compound’s mechanism of action?

  • Methodological Answer: Align with theoretical frameworks linking sulfonyl-piperazine moieties to kinase inhibition or GPCR modulation:
  • Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., PDE5, serotonin receptors) .
  • Validate with in vitro assays (e.g., cAMP/PKA signaling in HEK293 cells) .

Q. What protocols assess environmental stability and ecotoxicological risks?

  • Methodological Answer: Follow OECD guidelines for environmental fate studies:
  • Hydrolysis/photolysis assays (pH 4–9, UV light) to track degradation products via LC-HRMS .
  • Bioaccumulation potential using EPI Suite models (logP ≈ 2.8 predicts moderate soil adsorption) .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across experimental models?

  • Methodological Answer: Apply the quadripolar methodological model (theoretical, epistemological, morphological, technical poles):
  • Re-analyze data using multivariate statistics (e.g., PCA) to identify confounding variables (e.g., cell line variability) .
  • Conduct control experiments with structurally analogous compounds to isolate substituent effects (e.g., 2-fluorophenyl vs. 4-fluorophenyl sulfonyl groups) .

Q. What strategies improve target selectivity against off-pathway proteins?

  • Methodological Answer: Leverage structure-activity relationship (SAR) studies :
  • Modify the tetrahydropyrazolo-pyridine core with electron-withdrawing groups to enhance binding specificity .
  • Use kinase profiling panels (e.g., Eurofins KinaseProfiler) and SPR to quantify affinity shifts .

Q. How to map degradation pathways under environmental conditions?

  • Methodological Answer: Simulate abiotic/biotic transformations :
  • Soil microcosms spiked with the compound (1 ppm) and analyzed via LC-HRMS/MS for metabolites (e.g., sulfonic acid derivatives) .
  • Aerobic biodegradation tests (OECD 301B) to quantify half-life (t₁/₂) in wastewater .

Q. What experimental designs evaluate synergistic effects with co-administered drugs?

  • Methodological Answer: Use combination index (CI) models (e.g., Chou-Talalay method):
  • Dose-response matrices (e.g., 5×5 concentrations) in cancer cell lines (e.g., MCF-7) with fixed-ratio combinations .
  • Isobologram analysis to distinguish additive vs. synergistic interactions .

Q. How to design toxicity studies for metabolite profiling?

  • Methodological Answer: Apply ADME-Tox frameworks :
  • In vitro hepatotoxicity : Primary hepatocyte cultures dosed at IC₅₀ values, with ROS/apoptosis markers .
  • In vivo zebrafish models : Embryo exposure (0.1–10 µM) to assess developmental toxicity (e.g., tail malformations) .

Q. What methodologies assess metabolic stability in preclinical models?

  • Methodological Answer: Use liver microsomal assays (human/rat):
  • Incubate compound (1 µM) with NADPH, monitor depletion via LC-MS/MS (t₁/₂ < 30 min indicates high clearance) .
  • Identify CYP450 isoforms involved via chemical inhibition (e.g., ketoconazole for CYP3A4) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.